molecular formula C9H13NO B1278238 3-(3-Aminophenyl)propan-1-ol CAS No. 52273-78-6

3-(3-Aminophenyl)propan-1-ol

Cat. No.: B1278238
CAS No.: 52273-78-6
M. Wt: 151.21 g/mol
InChI Key: DGUAFFKNTIUOFF-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylpropanol, where an amino group is attached to the benzene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(3-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 25-50°C.

Another method involves the reductive amination of 3-phenylpropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • **Reduction

Properties

IUPAC Name

3-(3-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAFFKNTIUOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435567
Record name 3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52273-78-6
Record name 3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(3-nitrophenyl)propan-1-ol (2.70 g, 14.9 mmol) in methanol (50.0 mL) was added 10% palladium on carbon (0.54 g, 0.46 mmol). The resultant mixture was hydrogenated at 50 psi overnight. The reaction mixture was then filtered and concentrated to give the desired product as a light brown thick oil (2.16 g, 96%). LCMS for C9H14NO (M+H)+: m/z=152.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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